molecular formula C17H17N3O4S B15148915 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B15148915
M. Wt: 359.4 g/mol
InChI Key: JORFYQMCORAHMN-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA is a complex organic compound that features both phenolic and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group into the benzene ring.

    Acylation: Formation of the benzoyl group.

    Thiourea Formation: Reaction of the acylated compound with thiourea under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2).

    Substitution: Halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Ligand Design: Used in the design of ligands for metal complexes.

Biology

    Antimicrobial: Studied for its potential antimicrobial properties.

    Anticancer: Investigated for its ability to inhibit cancer cell growth.

Medicine

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA would depend on its specific application. For example, in antimicrobial activity, it might disrupt cell wall synthesis or interfere with DNA replication. In anticancer activity, it could induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYLBENZOYL)THIOUREA: Lacks the nitro group.

    3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-NITROBENZOYL)THIOUREA: Lacks the methyl group on the benzoyl ring.

Uniqueness

The presence of both the nitro and methyl groups in 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C17H17N3O4S/c1-9-7-10(2)15(21)13(8-9)18-17(25)19-16(22)12-5-4-6-14(11(12)3)20(23)24/h4-8,21H,1-3H3,(H2,18,19,22,25)

InChI Key

JORFYQMCORAHMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)O)C

Origin of Product

United States

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